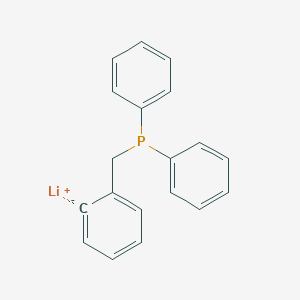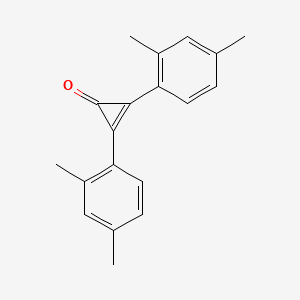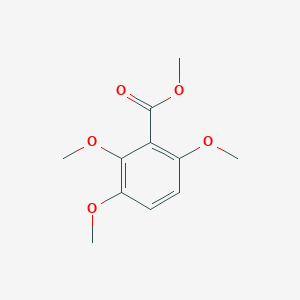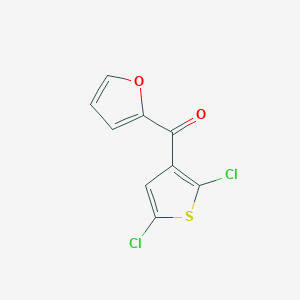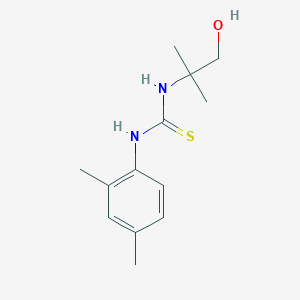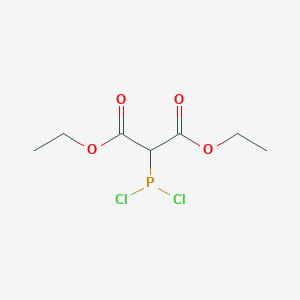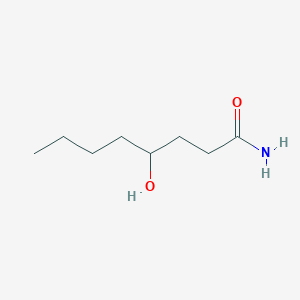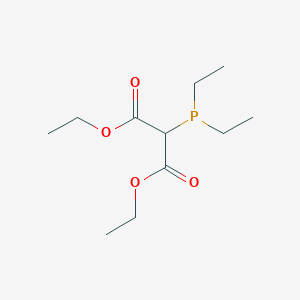
Diethyl (diethylphosphanyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (diethylphosphanyl)propanedioate is an organophosphorus compound that features a phosphanyl group attached to a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (diethylphosphanyl)propanedioate can be synthesized through the alkylation of enolate ionsThis enolate ion then reacts with an alkyl halide, such as diethylphosphanyl chloride, to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (diethylphosphanyl)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted esters or amides.
Applications De Recherche Scientifique
Diethyl (diethylphosphanyl)propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the synthesis of materials with unique properties, such as flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of diethyl (diethylphosphanyl)propanedioate involves its ability to form stable carbon-phosphorus bonds. The phosphanyl group can interact with various molecular targets, including enzymes and receptors, through covalent bonding. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Similar backbone but lacks the phosphanyl group.
Diethyl phosphonate: Contains a phosphonate group instead of a phosphanyl group.
Diethyl acetoacetate: Similar structure but with a keto group instead of a phosphanyl group.
Propriétés
Numéro CAS |
58334-32-0 |
|---|---|
Formule moléculaire |
C11H21O4P |
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
diethyl 2-diethylphosphanylpropanedioate |
InChI |
InChI=1S/C11H21O4P/c1-5-14-10(12)9(11(13)15-6-2)16(7-3)8-4/h9H,5-8H2,1-4H3 |
Clé InChI |
HIGUKSUDIBGRQL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)P(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


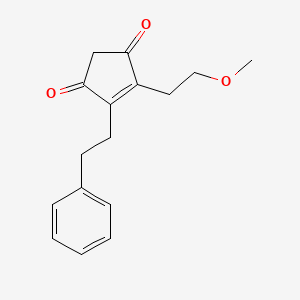
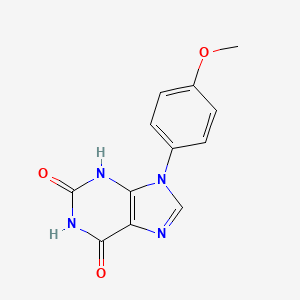
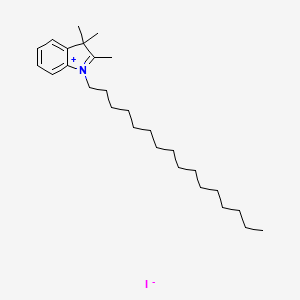
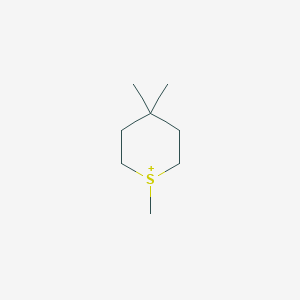
![2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide](/img/structure/B14620542.png)
![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)

